The Role of IMP2 in Oncology: An In-depth Technical Guide on Gene Expression Across Cancer Types
The Role of IMP2 in Oncology: An In-depth Technical Guide on Gene Expression Across Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that has emerged as a significant player in the landscape of cancer biology. Initially recognized for its role in embryonic development, IMP2 is increasingly implicated in the initiation, progression, and metastasis of numerous malignancies. This technical guide provides a comprehensive overview of IMP2 gene expression across various cancer types, details the experimental methodologies to study its function, and visualizes its intricate signaling networks. The information compiled herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing cancer diagnostics and therapeutics.
Data Presentation: IMP2 Gene Expression in Different Cancer Types
The expression of IMP2 is frequently dysregulated in a wide array of human cancers. The following tables summarize quantitative data on IMP2 gene amplification, mRNA expression, and protein levels across various tumor types.
Table 1: IMP2 Gene Amplification in Human Cancers
| Cancer Type | Amplification Frequency (%) | Reference(s) |
| Squamous Lung Cancer | ~35–50 | [1] |
| Ovarian Cancer | ~15–27 | [1] |
| Head and Neck Cancer | 15–20 | [1] |
| Esophageal Cancer | 15–20 | [1] |
| Cervical Cancer | 15–20 | [1] |
| Uterine Cancer | 15–20 | [1] |
Table 2: IMP2 mRNA Expression in Human Cancers (TCGA Pan-Cancer Analysis)
| Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Reference(s) |
| Esophageal Carcinoma (ESCA) | 3.74 | |
| Head and Neck Squamous Cell Carcinoma (HNSC) | 2.85 | |
| Uterine Carcinosarcoma (UCS) | 2.27 | |
| Glioblastoma Multiforme (GBM) | 2.16 | |
| Pancreatic Adenocarcinoma (PAAD) | 1.94 | |
| Ovarian Serous Cystadenocarcinoma (OV) | 1.84 | |
| Stomach Adenocarcinoma (STAD) | 1.77 | |
| Rectum Adenocarcinoma (READ) | 1.73 | |
| Testicular Germ Cell Tumors (TGCT) | 1.56 | |
| Colon Adenocarcinoma (COAD) | 1.47 | |
| Skin Cutaneous Melanoma (SKCM) | 1.32 | |
| Liver Hepatocellular Carcinoma (LIHC) | 1.13 | |
| Lung Squamous Cell Carcinoma (LUSC) | 1.12 | |
| Adrenocortical Carcinoma (ACC) | -2.66 | |
| Breast Invasive Carcinoma (BRCA) | -1.78 | |
| Kidney Renal Clear Cell Carcinoma (KIRC) | -1.95 |
Data derived from a pan-cancer analysis of The Cancer Genome Atlas (TCGA) data.
Table 3: IMP2 Protein Expression in Human Cancers (Immunohistochemistry)
| Cancer Type | Prevalence of IMP2 Expression | Key Findings | Reference(s) |
| Gallbladder Cancer | 74.3% of tumor samples positive. | High expression linked to shorter survival. | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 100% of tumor tissues positive. | Significantly overexpressed compared to healthy tissue. | [3] |
| Colon Cancer | 75.0% of tumor tissues expressed p62 (IMP2 splice variant). | Normal colon tissues showed no expression. | |
| Glioblastoma Multiforme (GBM) | 65.3% of GBM tissues showed increased cytoplasmic levels. | Upregulated compared to normal brain tissue. | |
| Breast Cancer | 66% of breast cancer tissues were positively stained. | Significantly higher than in normal breast tissues (18%). | |
| Esophageal Adenocarcinoma | Distinctly increased in adenocarcinoma tissues compared to normal. | Expression increased with tumor size and clinical stage. | [4] |
| Ovarian Cancer | High expression in nearly all high-grade serous carcinomas (98-100%). | Higher expression compared to IMP3. | |
| Prostate Cancer | Increased immunostaining intensity in adenocarcinoma. | Further increased in malignant cells compared to PIN lesions. | [5] |
| Bladder Cancer | Significantly upregulated in bladder cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |
| Kidney Cancer | Significantly upregulated in kidney cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |
| Sarcoma | Higher expression associated with decreased survival. | [7] | |
| Hematological Malignancies | Overexpressed in Acute Myelocytic Leukemia (AML). | Associated with poor prognosis in AML. | [8] |
Signaling Pathways Involving IMP2
IMP2 functions as a post-transcriptional regulator, influencing the stability and translation of its target mRNAs. This activity integrates IMP2 into several critical cancer-related signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate IMP2 expression and function.
Immunohistochemistry (IHC) for IMP2 Detection
Protocol Details:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% BSA or normal serum from the secondary antibody host species) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against IMP2. Recommended antibodies and starting dilutions:
-
Rabbit monoclonal [EPR6741(B)] (Abcam, ab124930): 1:100 - 1:250 dilution.
-
Rabbit polyclonal (Santa Cruz Biotechnology, sc-372): starting dilution 1:200.
-
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T (PBS with 0.05% Tween-20) (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS-T (3 changes, 5 minutes each).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
CRISPR/Cas9-Mediated Knockout of IMP2
References
- 1. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor-binding protein-2 and -3 expression in benign human prostate epithelium, prostate intraepithelial neoplasia, and adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 7. Anti-IGF2BP2/IMP-2 antibody [EPR6741(B)] (ab124930) | Abcam [abcam.com]
- 8. IGF2BP2 insulin like growth factor 2 mRNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
